[1,1'-bis(diphenylphosphino)ferrocene]dichloro-palladium(II), compound with 2-Propanone
Description
Chemical Structure and Properties Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct (CAS: 851232-71-8) is a palladium-based organometallic complex with the molecular formula C₃₄H₂₈Cl₂FeP₂Pd·C₃H₆O (total molecular weight: 816.64 g/mol) . The compound features a ferrocene backbone with two diphenylphosphine (dppf) ligands coordinating to palladium(II), while acetone acts as a stabilizing adduct. It is a reddish-brown solid with a melting point >250°C, sensitive to moisture and air .
Applications
This complex is widely employed as a homogeneous catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to its electron-rich dppf ligands enhancing catalytic activity . For example, it facilitates boron-aryl bond formation in 1,4-dioxane at 80°C with yields up to 42% .
Properties
CAS No. |
851232-71-8 |
|---|---|
Molecular Formula |
C37H44Cl2FeOP2Pd |
Molecular Weight |
799.9 g/mol |
IUPAC Name |
bis(cyclopentyl(diphenyl)phosphane);dichloropalladium;iron;propan-2-one |
InChI |
InChI=1S/2C17H19P.C3H6O.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-3(2)4;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1-2H3;2*1H;;/q;;;;;;+2/p-2 |
InChI Key |
PKRKWLSCGRUTHY-UHFFFAOYSA-L |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
- Catalysis in Cross-Coupling Reactions
- Carbonylation Reactions
- Hydrogenation Reactions
- Synthesis of Complex Organometallic Compounds
Case Study 1: Application in Pharmaceutical Synthesis
A study demonstrated the effectiveness of dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct in synthesizing a key intermediate for an anti-cancer drug. The reaction yielded high purity and efficiency, showcasing its potential in pharmaceutical manufacturing.
Case Study 2: Environmental Applications
Research highlighted the use of this palladium complex in catalyzing reactions that convert harmful pollutants into less toxic substances. This application underscores its role in green chemistry initiatives aimed at reducing environmental impact.
Mechanism of Action
The compound exerts its effects primarily through its role as a catalyst in cross-coupling reactions. The palladium(II) center coordinates to the dppf ligand, forming a stable complex that facilitates the transfer of groups between organic molecules. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways Involved:
Oxidative Addition: The palladium(II) complex adds to a substrate, forming a palladium(IV) intermediate.
Transmetalation: The intermediate undergoes exchange with another metal or ligand.
Reductive Elimination: The final product is formed by the elimination of the palladium(II) species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Selected Palladium-dppf Complexes
Catalytic Performance
- PdCl₂(dppf) Acetone Adduct : Exhibits superior thermal stability in polar aprotic solvents (e.g., 1,4-dioxane) compared to dichloromethane adducts, enabling reactions at 80°C without ligand decomposition . However, its catalytic efficiency in Suzuki couplings (~42% yield) is slightly lower than dichloromethane adducts (~65% yield under similar conditions) .
- PdCl₂(dppf) Dichloromethane Adduct: A benchmark catalyst for Stille and Negishi couplings, achieving higher turnover numbers (TONs) due to improved solubility in chlorinated solvents .
- PdCl₂(BINAP) : Chiral BINAP ligands enable enantioselective C–C bond formation (e.g., in Heck reactions) but require stringent anhydrous conditions .
Research Findings and Case Studies
- Case Study 1 : In a borylation reaction, the acetone adduct achieved 42% yield using bis(pinacolato)diboron at 80°C, outperforming PdCl₂(dppe) (28% yield) under identical conditions .
- Case Study 2: The dichloromethane adduct demonstrated 93% yield in a C–N coupling between aryl bromides and amines, attributed to enhanced electron-donating capacity of dppf vs. monodentate ligands .
Biological Activity
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, commonly referred to as Pd(dppf)Cl, is a palladium complex known for its catalytic properties in various organic reactions. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and its mechanisms of action.
- Molecular Formula : CHClFePPd
- Molecular Weight : 816.64 g/mol
- CAS Number : 95464-05-4
The biological activity of Pd(dppf)Cl is primarily attributed to its role as a catalyst in cross-coupling reactions, which are essential in the synthesis of pharmaceuticals. The palladium center facilitates the formation of carbon-carbon bonds, allowing for the construction of complex organic molecules from simpler precursors.
Key Reactions:
- Suzuki Coupling : Pd(dppf)Cl is effective in coupling aryl and vinyl boronates with halides, leading to the formation of biaryl compounds.
- Heck Reaction : It catalyzes the coupling of alkenes with aryl halides, enabling the synthesis of substituted alkenes.
Biological Activity and Case Studies
Recent studies have highlighted the compound's potential in various biological contexts:
- Anticancer Activity : Research indicates that palladium complexes can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that Pd(dppf)Cl can induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Antimicrobial Properties : Some investigations suggest that palladium complexes possess antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes and interference with cellular processes .
Data Table: Summary of Biological Activities
Safety and Handling
While Pd(dppf)Cl is a valuable reagent, it is essential to handle it with care due to its potential toxicity:
- Hazard Categories :
- Acute toxicity (Category 4)
- Carcinogenicity (Category 2)
- Skin corrosion/irritation (Category 2)
Q & A
Q. What is the role of this palladium complex in cross-coupling reactions, and how does its structure enhance catalytic activity?
This complex acts as a pre-catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The ferrocene-based bis(diphenylphosphino) ligand (dppf) stabilizes the palladium center via chelation, enabling efficient oxidative addition and transmetallation steps. The acetone adduct ensures solubility in polar aprotic solvents, which is critical for homogeneous catalysis. The electron-rich phosphine ligands accelerate reductive elimination, improving turnover frequency .
Q. What safety protocols are essential when handling this compound in the laboratory?
Due to acute toxicity (oral, dermal, and inhalation hazards) and skin/eye irritation, researchers must:
Q. How should purity and catalytic performance be validated for this complex?
Validate purity via:
- Microanalysis : Carbon (51.48 ± 0.6%), hydrogen (3.70 ± 0.6%), and chlorine (17.36 ± 0.6%) content .
- NMR : Confirm ligand integrity using <sup>31</sup>P NMR (sharp singlet for equivalent phosphorus atoms) and <sup>1</sup>H NMR for ferrocene protons .
- Pd assay : Atomic absorption spectroscopy to verify 13.0 ± 0.5% Pd content .
Advanced Research Questions
Q. How do solvent choice and adduct composition (acetone vs. dichloromethane) influence catalytic efficiency?
The acetone adduct improves solubility in polar solvents (e.g., DMF, dioxane), whereas the dichloromethane adduct is preferred for non-polar systems. For example:
Q. How can contradictory yields in similar cross-coupling reactions be analyzed and resolved?
Discrepancies often arise from:
- Oxygen sensitivity : Ensure rigorous inert atmosphere (argon/glovebox) to prevent Pd(0) oxidation .
- Ligand degradation : Monitor ligand integrity via <sup>31</sup>P NMR if reactions stall. Replace degraded ligands with fresh dppf .
- Substrate inhibition : Bulky substrates may require higher catalyst loadings (5–10 mol%) or co-solvents (e.g., THF) .
Q. What strategies mitigate catalyst deactivation in challenging substrates (e.g., heteroaromatics)?
- Additives : Use potassium acetate (3 eq) to stabilize the Pd center and scavenge halides .
- Ligand tuning : Combine with electron-deficient phosphines (e.g., XPhos) to enhance oxidative addition for electron-poor aryl halides .
- Temperature modulation : Increase to 90–100°C for sterically hindered substrates, but avoid prolonged heating to prevent ligand decomposition .
Q. How does the Pd(dppf)Cl2 adduct compare to other Pd catalysts (e.g., Pd(PPh3)4) in mechanistic studies?
- Stability : Pd(dppf)Cl2 resists aggregation better than Pd(PPh3)4, enabling single-site catalysis in kinetic studies .
- Ligand lability : dppf dissociates slower than PPh3, making it ideal for studying rate-determining steps (e.g., oxidative addition) via <sup>31</sup>P NMR .
- Substrate scope : Pd(dppf)Cl2 outperforms in couplings involving boronic esters due to enhanced transmetallation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
